2-(Trifluoromethyl)-1H-indole-6-carbonitrile
Description
2-(Trifluoromethyl)-1H-indole-6-carbonitrile is a compound that combines the structural features of indole and trifluoromethyl groups. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in medicinal chemistry . The trifluoromethyl group enhances the compound’s polarity, stability, and lipophilicity, which are desirable properties in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C10H5F3N2 |
|---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C10H5F3N2/c11-10(12,13)9-4-7-2-1-6(5-14)3-8(7)15-9/h1-4,15H |
InChI Key |
JHNXMTWNRFZZLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na, which selectively introduces the trifluoromethyl group at the C2 position . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The use of environmentally friendly and cheap sources of trifluoromethyl groups, such as CF3SO2Na, is preferred to ensure scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce various functionalized indole derivatives .
Scientific Research Applications
2-(Trifluoromethyl)-1H-indole-6-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s bioactivity makes it valuable in studying biological processes and developing new drugs.
Medicine: Its stability and lipophilicity enhance the pharmacokinetic properties of drug candidates.
Industry: The compound is used in the development of agrochemicals and materials with improved properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1H-indole-6-carbonitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
2-(Trifluoromethyl)isonicotinic acid: Used in molecular topology construction.
2-(Trifluoromethyl)acrylic acid: Utilized as an acidic functional monomer.
Uniqueness: 2-(Trifluoromethyl)-1H-indole-6-carbonitrile is unique due to its combination of the indole structure and trifluoromethyl group, which imparts distinct chemical and biological properties. Its enhanced stability, lipophilicity, and bioactivity make it a valuable compound in various fields of research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
